molecular formula C8H11NO B3136675 2-(2-Oxocyclohexyl)acetonitrile CAS No. 42185-27-3

2-(2-Oxocyclohexyl)acetonitrile

Cat. No.: B3136675
CAS No.: 42185-27-3
M. Wt: 137.18 g/mol
InChI Key: NDKUZEVDMZDUGK-UHFFFAOYSA-N
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Description

2-(2-Oxocyclohexyl)acetonitrile is an organic compound with the molecular formula C8H11NO. It is characterized by a cyclohexanone ring substituted with an acetonitrile group. This compound is used in various chemical syntheses and research applications due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxocyclohexyl)acetonitrile typically involves the reaction of cyclohexanone with chloroacetonitrile in the presence of a base. The general procedure includes dissolving cyclohexanone and pyrrolidine in benzene or toluene and refluxing the mixture. The enamine formed is then reacted with chloroacetonitrile under anhydrous conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxocyclohexyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include carboxylic acids, primary amines, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(2-Oxocyclohexyl)acetonitrile is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and testing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Oxocyclohexyl)acetonitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile, participating in reactions with nucleophiles. The cyclohexanone ring can undergo transformations that affect the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Oxocyclopentyl)acetonitrile
  • 2-(2-Oxocycloheptyl)acetonitrile
  • 2-(2-Oxocyclooctyl)acetonitrile

Uniqueness

2-(2-Oxocyclohexyl)acetonitrile is unique due to its specific ring size and the presence of both a ketone and a nitrile group. This combination allows for a diverse range of chemical reactions and applications compared to its analogs .

Properties

IUPAC Name

2-(2-oxocyclohexyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-6-5-7-3-1-2-4-8(7)10/h7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKUZEVDMZDUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201308897
Record name 2-Oxocyclohexaneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201308897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42185-27-3
Record name 2-Oxocyclohexaneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42185-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxocyclohexaneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201308897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Cyclohexanone is reacted with bromoacetonitrile by the method of Example 65 to generate the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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